2-(Carboxy(hydroxy)methyl)-7-(2-ethoxy-2-oxoethyl)benzo[d]oxazole
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Overview
Description
2-(Carboxy(hydroxy)methyl)-7-(2-ethoxy-2-oxoethyl)benzo[d]oxazole is a complex organic compound with a unique structure that includes both carboxylic acid and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-7-(2-ethoxy-2-oxoethyl)benzo[d]oxazole can be achieved through several methods. One common approach involves the reaction of 2-aminophenol with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the benzo[d]oxazole core. Subsequent functionalization of this core with appropriate reagents yields the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)-7-(2-ethoxy-2-oxoethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)-7-(2-ethoxy-2-oxoethyl)benzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-(2-ethoxy-2-oxoethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Carboxy(hydroxy)methyl)-4-(ethoxycarbonyl)benzo[d]oxazole
- 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid
- Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate
Properties
Molecular Formula |
C13H13NO6 |
---|---|
Molecular Weight |
279.24 g/mol |
IUPAC Name |
2-[7-(2-ethoxy-2-oxoethyl)-1,3-benzoxazol-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C13H13NO6/c1-2-19-9(15)6-7-4-3-5-8-11(7)20-12(14-8)10(16)13(17)18/h3-5,10,16H,2,6H2,1H3,(H,17,18) |
InChI Key |
JIQDGXYXXCYXKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C2C(=CC=C1)N=C(O2)C(C(=O)O)O |
Origin of Product |
United States |
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